molecular formula C9H6ClFO B13616338 1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one

1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one

Katalognummer: B13616338
Molekulargewicht: 184.59 g/mol
InChI-Schlüssel: QDGUYCWSKXCCBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one is an organic compound with the molecular formula C9H6ClFO and a molecular weight of 184.59 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a prop-2-en-1-one moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring enhance its reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(4-Bromo-2-fluorophenyl)prop-2-en-1-one: This compound has a bromo substituent instead of a chloro substituent, which can affect its reactivity and biological activity.

    1-(4-Chloro-2-methylphenyl)prop-2-en-1-one: The presence of a methyl group instead of a fluoro group can lead to differences in chemical properties and applications.

    1-(4-Chloro-2-fluorophenyl)ethanone:

Eigenschaften

Molekularformel

C9H6ClFO

Molekulargewicht

184.59 g/mol

IUPAC-Name

1-(4-chloro-2-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5H,1H2

InChI-Schlüssel

QDGUYCWSKXCCBI-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)C1=C(C=C(C=C1)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.